2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide
CAS No.: 898088-86-3
Cat. No.: VC21371299
Molecular Formula: C13H14N2O2S
Molecular Weight: 262.33g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898088-86-3 |
|---|---|
| Molecular Formula | C13H14N2O2S |
| Molecular Weight | 262.33g/mol |
| IUPAC Name | 2,4-dimethyl-N-pyridin-3-ylbenzenesulfonamide |
| Standard InChI | InChI=1S/C13H14N2O2S/c1-10-5-6-13(11(2)8-10)18(16,17)15-12-4-3-7-14-9-12/h3-9,15H,1-2H3 |
| Standard InChI Key | QPGBWQIDORXCLZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C |
| Canonical SMILES | CC1=CC(=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide belongs to the class of organic compounds known as sulfonamides, characterized by the presence of a sulfonamide functional group (-SO₂NH-). The compound features a 2,4-dimethyl-substituted benzenesulfonyl group directly attached to a pyridin-3-yl moiety through the nitrogen atom of the sulfonamide linkage.
Structural Comparison with Related Compounds
The compound shares structural similarities with 2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide, which has been more extensively documented in chemical databases. The key difference lies in the presence of a methylene (-CH₂-) linker between the pyridine ring and the sulfonamide nitrogen in the latter compound . This structural variation likely influences the compound's conformational flexibility, binding properties, and biological activity.
Similarly, the compound 4-Methyl-N-pyridin-3-YL-benzenesulfonamide represents another related structure, differing only in the absence of the 2-methyl substituent on the benzene ring . These structural relationships highlight the importance of substitution patterns in modulating the properties of this class of molecules.
Chemical Identifiers and Nomenclature
Based on structural analysis and comparison with related compounds, the following table presents the estimated chemical identifiers for 2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₂O₂S |
| IUPAC Name | 2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide |
| Structure Type | Aromatic sulfonamide |
| Primary Functional Group | Sulfonamide (-SO₂NH-) |
| Ring Systems | Benzene (substituted), Pyridine |
Physical and Chemical Properties
Molecular Characteristics
The physical and chemical properties of 2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide can be inferred from its structural features and by comparison with related compounds. The presence of the pyridine ring imparts basic character, while the sulfonamide group contributes acidic properties, resulting in an amphoteric molecule.
Estimated Physicochemical Properties
The following table presents the estimated physicochemical properties of the compound based on structural analysis and comparison with related compounds:
Solubility Characteristics
Synthesis and Preparation Methods
General Synthesis Approaches
The synthesis of 2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide likely follows established synthetic routes for sulfonamides. Based on common synthetic procedures for related compounds, potential synthetic routes include:
Proposed Synthetic Pathway
A typical synthesis would involve the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3-aminopyridine in the presence of a base such as pyridine or triethylamine. The reaction generally proceeds under mild conditions and can be represented as follows:
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Sulfonylation of 3-aminopyridine with 2,4-dimethylbenzenesulfonyl chloride
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Base-mediated deprotonation to form the final product
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Purification by recrystallization or column chromatography
Purification Techniques
For related sulfonamides, purification typically involves flash column chromatography with ethyl acetate/hexane mixtures as eluents . The compound may also be purified by recrystallization from appropriate solvent systems.
Spectroscopic Characterization
Predicted Spectral Properties
The spectroscopic properties of 2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide can be predicted based on its structural features:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Characteristic signals in the ¹H NMR spectrum would include:
| Signal Type | Chemical Shift (ppm) | Assignment |
|---|---|---|
| Singlet | ~2.3-2.4 | 2-CH₃ |
| Singlet | ~2.4-2.5 | 4-CH₃ |
| Broad singlet | ~9.0-10.0 | Sulfonamide NH |
| Multiplet | ~7.0-8.5 | Aromatic protons (benzene and pyridine rings) |
Infrared (IR) Spectroscopy
Characteristic IR absorption bands would include:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3200-3300 | N-H stretching |
| 1320-1360 | Asymmetric S=O stretching |
| 1140-1180 | Symmetric S=O stretching |
| 1570-1590 | C=C aromatic stretching |
| 1420-1450 | C=N stretching (pyridine) |
Biological Activity and Applications
Structure-Activity Relationships
Comparing 2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide with related compounds can provide insights into structure-activity relationships:
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The presence of methyl substituents at the 2- and 4-positions of the benzene ring may enhance lipophilicity and influence electronic properties compared to 4-Methyl-N-pyridin-3-YL-benzenesulfonamide .
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The direct attachment of the pyridine ring to the sulfonamide nitrogen (without a methylene linker) likely results in different conformational preferences and binding characteristics compared to 2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide .
Chemical Reactivity
Key Reactive Sites
The reactivity of 2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide is governed by several key functional groups:
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The sulfonamide N-H bond can participate in acid-base reactions and can be deprotonated under basic conditions
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The pyridine nitrogen can act as a base and nucleophile
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The sulfonyl group can undergo nucleophilic substitution under certain conditions
-
The aromatic rings can participate in electrophilic aromatic substitution reactions
Stability Considerations
Analytical Methods for Identification and Quantification
Chromatographic Methods
High-performance liquid chromatography (HPLC) with UV detection is likely suitable for the analysis of 2,4-dimethyl-N-(pyridin-3-yl)benzenesulfonamide. Typical HPLC conditions might include:
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/water mixture with buffer |
| Detection | UV (230-260 nm) |
| Sample Preparation | Dissolution in methanol or acetonitrile |
Mass Spectrometry
Mass spectrometry would be valuable for confirming the identity of the compound, with an expected molecular ion peak at m/z 262 (M+) corresponding to the molecular formula C₁₃H₁₄N₂O₂S.
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